(3-Propoxy-5-(trifluoromethoxy)phenyl)boronic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

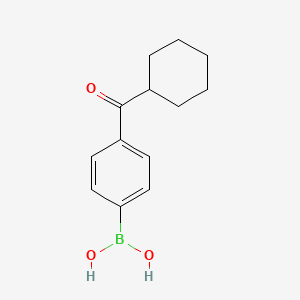

3-Propoxy-5-(trifluoromethoxy)phenylboronic acid is a chemical compound with the CAS Number: 1256346-02-7 . It has a molecular weight of 264.01 . The compound is solid in its physical form .

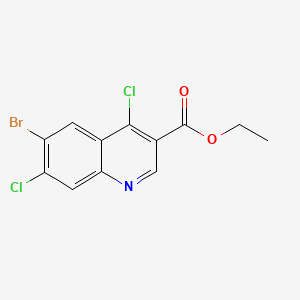

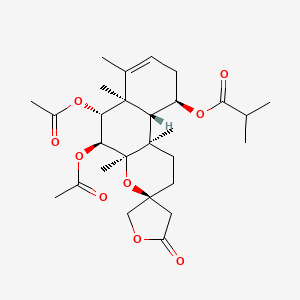

Molecular Structure Analysis

The molecular structure of 3-Propoxy-5-(trifluoromethoxy)phenylboronic acid is represented by the InChI Code: 1S/C10H12BF3O4/c1-2-3-17-8-4-7(11(15)16)5-9(6-8)18-10(12,13)14/h4-6,15-16H,2-3H2,1H3 .Physical And Chemical Properties Analysis

3-Propoxy-5-(trifluoromethoxy)phenylboronic acid is a solid compound . It has a molecular weight of 264.01 .Aplicaciones Científicas De Investigación

Suzuki-Miyaura Cross-Coupling Reactions

(3-Propoxy-5-(trifluoromethoxy)phenyl)boronic acid: is a valuable reagent in Suzuki-Miyaura cross-coupling reactions . This reaction is pivotal in creating carbon-carbon bonds, which are the backbone of organic molecules. The compound’s ability to participate in these reactions makes it a crucial component for synthesizing complex organic structures, including pharmaceuticals and polymers.

Aerobic Oxidative Cross-Coupling

This compound is involved in aerobic oxidative cross-coupling reactions, which are essential for introducing oxygen into organic molecules . This process is significant for the synthesis of compounds with potential applications in medicine, such as antitumor and antibacterial agents.

Microwave-Assisted Petasis Reactions

Microwave-assisted Petasis reactions utilize (3-Propoxy-5-(trifluoromethoxy)phenyl)boronic acid for the synthesis of various amine derivatives . This method is advantageous due to its speed and efficiency, making it a preferred choice for rapid compound library generation in drug discovery.

Rhodium-Catalyzed Addition Reactions

The compound serves as a reactant in rhodium-catalyzed addition reactions . These reactions are instrumental in creating complex molecules with high precision and selectivity, often yielding products with significant pharmacological properties.

Synthesis of Biologically Active Molecules

(3-Propoxy-5-(trifluoromethoxy)phenyl)boronic acid: is a precursor in synthesizing biologically active molecules . Its role in constructing multisubstituted purines and heteroaryl substituted tetrahydropyrroloquinolinone derivatives is notable, especially for their applications as enzyme inhibitors and receptor antagonists.

Development of P2X7 Antagonists

The compound is used in developing P2X7 antagonists, which are promising therapeutic agents for treating pain . By targeting the P2X7 receptor, these antagonists can modulate immune responses and inflammation, offering a novel approach to pain management.

Aldosterone Synthase Inhibitors

Another application is in the creation of aldosterone synthase inhibitors . These inhibitors are significant for treating conditions like hypertension and heart failure by regulating the balance of electrolytes and blood pressure.

CETP Inhibition

Lastly, (3-Propoxy-5-(trifluoromethoxy)phenyl)boronic acid is utilized in the synthesis of CETP inhibitors . These inhibitors play a role in managing dyslipidemia and preventing cardiovascular diseases by modulating cholesterol transport.

Mecanismo De Acción

Target of Action

Boronic acids, in general, are known to interact with various biological targets, including enzymes and receptors, by forming reversible covalent bonds with diols in the target molecules .

Mode of Action

The compound’s mode of action is primarily through its interaction with its targets via the boronic acid moiety. Boronic acids can form reversible covalent bonds with diols in the target molecules, which can lead to changes in the target’s function . In addition, this compound can participate in Suzuki–Miyaura cross-coupling reactions, a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction .

Biochemical Pathways

The compound is involved in the Suzuki–Miyaura cross-coupling reactions, which conjoin chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The compound’s boronic acid moiety can undergo transmetalation, a process where it transfers its organic group to a metal catalyst .

Pharmacokinetics

Boronic acids, in general, are known for their stability and readily prepared nature, which can impact their bioavailability .

Result of Action

The compound’s ability to participate in suzuki–miyaura cross-coupling reactions can lead to the formation of new carbon–carbon bonds, which can have significant implications in organic synthesis .

Action Environment

The action of (3-Propoxy-5-(trifluoromethoxy)phenyl)boronic acid can be influenced by various environmental factors. For instance, the success of Suzuki–Miyaura cross-coupling reactions, in which the compound participates, originates from a combination of exceptionally mild and functional group tolerant reaction conditions .

Propiedades

IUPAC Name |

[3-propoxy-5-(trifluoromethoxy)phenyl]boronic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12BF3O4/c1-2-3-17-8-4-7(11(15)16)5-9(6-8)18-10(12,13)14/h4-6,15-16H,2-3H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CGLDYQGCSJGHME-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=CC(=C1)OC(F)(F)F)OCCC)(O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12BF3O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50681641 |

Source

|

| Record name | [3-Propoxy-5-(trifluoromethoxy)phenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50681641 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

264.01 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(3-Propoxy-5-(trifluoromethoxy)phenyl)boronic acid | |

CAS RN |

1256346-02-7 |

Source

|

| Record name | [3-Propoxy-5-(trifluoromethoxy)phenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50681641 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-Bromo-4-hydrazinylthieno[2,3-d]pyrimidine](/img/structure/B595051.png)